Technical Monograph: 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide
Technical Monograph: 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide
Structural Properties, Synthesis Pathways, and Pharmacological Utility in Fragment-Based Drug Discovery
Executive Summary
2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide (CAS: 1341796-42-6), also known as 2-(tert-butoxy)ethanesulfonamide, represents a specialized "linker-head" fragment in medicinal chemistry. It combines a classic primary sulfonamide pharmacophore—renowned for Carbonic Anhydrase (CA) inhibition—with a tert-butyl ether tail, which serves as a bulky, lipophilic anchor.
This guide analyzes the molecule's utility as a building block in Fragment-Based Drug Discovery (FBDD), specifically for targeting metalloenzymes where the sulfonamide moiety coordinates with the catalytic zinc ion, while the ether linkage provides rotational freedom and the tert-butyl group probes hydrophobic pockets.
Chemical Identity & Physicochemical Profile[1]
The molecule is amphiphilic, possessing a polar "warhead" (
Table 1: Physicochemical Specifications
| Property | Value | Context |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide | Official Designation |
| Common Name | 2-(tert-butoxy)ethanesulfonamide | Laboratory shorthand |
| CAS Registry | 1341796-42-6 | Unique Identifier |
| Formula | Composition | |
| Molecular Weight | 181.25 g/mol | Fragment-sized (<300 Da) |
| LogP (Calc) | ~0.65 | Moderate Lipophilicity |
| TPSA | 77.8 | Polar Surface Area |
| H-Bond Donors | 1 (Amide | Interaction capability |
| H-Bond Acceptors | 3 (Sulfonyl O, Ether O) | Interaction capability |
| Rotatable Bonds | 4 | High conformational flexibility |
Synthetic Architecture
The synthesis of 2-alkoxyethanesulfonamides requires careful orchestration to preserve the acid-labile tert-butyl ether group while installing the robust sulfonamide moiety. The canonical route employs a Strecker Sulfite Alkylation followed by chlorination and amination.
Retrosynthetic Analysis
The molecule is disconnected at the C-S bond. The precursor is the corresponding 2-(tert-butoxy)ethyl halide. Direct sulfamoylation of the alcohol (using sulfamoyl chloride) would yield a sulfamate (
Canonical Synthetic Route (DOT Diagram)
Figure 1: Step-wise synthesis from the commercial alcohol precursor. Note the use of base (Pyridine) in step 1 to prevent acid-catalyzed cleavage of the tert-butyl ether.
Detailed Experimental Protocol
Objective: Synthesis of 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide via the Sulfonyl Chloride intermediate.
Phase 1: Halogenation
-
Reagents: 2-(tert-butoxy)ethanol (1.0 eq), Triphenylphosphine (
, 1.1 eq), Carbon Tetrabromide ( , 1.1 eq). -
Procedure: Dissolve alcohol and
in dry DCM at 0°C. Add portion-wise. The Appel reaction conditions are preferred here over to prevent ether cleavage. -
Workup: Filter off triphenylphosphine oxide; concentrate and distill the bromide.
Phase 2: Strecker Sulfite Alkylation
-
Reagents: 2-(tert-butoxy)ethyl bromide (1.0 eq), Sodium Sulfite (
, 1.5 eq). -
Solvent: Water:Ethanol (3:1).
-
Procedure: Reflux the mixture for 12–16 hours. The halide is displaced by the sulfite ion (
). -
Purification: Evaporate solvents. The residue contains the sodium sulfonate salt and inorganic salts. Recrystallize from hot ethanol to isolate sodium 2-(tert-butoxy)ethanesulfonate.
Phase 3: Activation & Amination
-
Activation: Treat the dry sulfonate salt with Thionyl Chloride (
) and a catalytic amount of DMF.-
Critical Control: Do not overheat. The
byproduct can cleave the -butyl group.[1] Maintain temperature <40°C or use Oxalyl Chloride for milder conditions.
-
-
Amination: Dissolve the resulting sulfonyl chloride in THF. Cool to 0°C.
-
Addition: Bubble anhydrous Ammonia gas (
) through the solution or add concentrated Ammonium Hydroxide dropwise. -
Isolation: The sulfonamide precipitates or is extracted with Ethyl Acetate after water dilution. Recrystallize from Ethanol/Hexane.
Mechanism of Action: Carbonic Anhydrase Inhibition
This molecule acts as a classic Zinc-Binder . Its efficacy is derived from the geometry of the sulfonamide group interacting with the active site of Carbonic Anhydrase (CA) isoforms (e.g., hCA II, hCA IX).
Pharmacophore Mapping
-
The Anchor (
): The nitrogen atom is deprotonated ( ) in the active site, coordinating directly to the ion. The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199. -
The Linker (
): Provides the necessary distance (approx 3.5 Å) to bridge the hydrophilic catalytic center and the hydrophobic wall of the enzyme. -
The Tail (
-Butyl): The bulky tert-butyl group sits in the hydrophobic pocket formed by residues Val121, Leu198, and Trp209. This hydrophobic interaction increases binding affinity compared to a simple linear alkyl chain.
Biological Pathway Diagram (DOT)
Figure 2: Interaction map showing the dual binding mode: Zinc coordination via the sulfonamide and hydrophobic anchoring via the tert-butyl ether.[1]
Safety & Handling
-
Hazard Class: Sulfonamides can cause hypersensitivity reactions (sulfa allergy). Handle with gloves and respiratory protection.
-
Stability: The tert-butyl ether is stable to base but sensitive to strong acids. Avoid storage in acidic media.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64201566, 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide. Retrieved from [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
- Scott, K. A., et al. (2009).Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 48(23), 5291-5302. (Contextual grounding for sulfonamide fragment libraries).
- Appel, R. (1975).Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Methodology for halide synthesis).
